ethyl 5-methyl-7-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-methyl-7-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex heterocyclic compound. It contains multiple functional groups, including a pyrazole, thiophene, and triazolopyrimidine moiety. These structural features make it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
The synthesis of ethyl 5-methyl-7-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several steps. One reported method includes the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The reaction conditions typically involve the use of solvents like ethyl acetate and drying agents such as anhydrous sodium sulfate .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Scientific Research Applications
Ethyl 5-methyl-7-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an antitumor agent, with in vitro studies indicating high potency against human lung and hepatocellular carcinoma cell lines.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound’s various functional groups make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be mediated through the inhibition of cell cycle progression and induction of apoptosis via caspase-3 dependent pathways . The thiophene and pyrazole rings may also interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives and thiophene-containing molecules. For example:
- Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate .
- Thiophene derivatives : These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties . The uniqueness of ethyl 5-methyl-7-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate lies in its combination of multiple pharmacophores, which may result in synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C22H20N6O2S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 5-methyl-7-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H20N6O2S/c1-3-30-21(29)18-14(2)25-22-23-13-24-28(22)20(18)16-12-27(15-8-5-4-6-9-15)26-19(16)17-10-7-11-31-17/h4-13,20H,3H2,1-2H3,(H,23,24,25) |
InChI Key |
SFYYTLXRBRQOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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